molecular formula C20H19N3O2 B2921371 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 78860-86-3

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2921371
CAS No.: 78860-86-3
M. Wt: 333.391
InChI Key: MUTCRGXQPULAHV-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound featuring a tetrahydropyridazinone core substituted with an ethoxyphenyl group at position 6 and an indole moiety at position 2. The ethoxy group (-OCH₂CH₃) contributes to its electronic and steric properties, while the indole system may enhance interactions with biological targets, such as enzymes or receptors. This compound belongs to a broader class of pyridazinone derivatives, which are studied for their diverse pharmacological activities, including neurotropic, anti-inflammatory, and kinase-inhibitory effects .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-14-9-7-13(8-10-14)19-11-16(20(24)23-22-19)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCRGXQPULAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: Starting with 1H-indole-3-carbaldehyde, the indole derivative is synthesized through a series of reactions involving condensation and cyclization.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Cyclization to Form the Tetrahydropyridazinone Core: The final step involves cyclization reactions to form the tetrahydropyridazinone core, often using hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents (Position 6) Substituents (Position 4) Molecular Formula Molecular Weight Key Features
6-(4-Ethoxyphenyl)-4-(1H-indol-3-yl)-... 4-Ethoxyphenyl 1H-Indol-3-yl C₂₁H₁₉N₃O₂ 345.40* Ethoxy group enhances solubility; indole may improve CNS permeability .
6-(4-tert-Butylphenyl)-4-(1H-indol-3-yl)-... 4-tert-Butylphenyl 1H-Indol-3-yl C₂₂H₂₃N₃O 345.45 tert-Butyl group increases lipophilicity; used in kinase inhibition studies .
6-(4-Bromophenyl)-4-(1H-indol-3-yl)-... 4-Bromophenyl 1H-Indol-3-yl C₁₈H₁₃BrN₄O 397.23 Bromine atom may enhance halogen bonding in target interactions .
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one 4-Methylphenyl None (unsubstituted) C₁₁H₁₂N₂O 188.23 Simpler structure; demonstrated anti-inflammatory activity (IC₅₀ = 11.6 μM) .
6-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-... 4-Chlorophenyl 2,4-Dichlorophenyl C₁₆H₁₀Cl₃N₃O 366.63 Multi-halogenated; potential antimicrobial applications .

Physicochemical Properties

  • Solubility : Ethoxyphenyl and methylphenyl analogs likely have higher aqueous solubility compared to halogenated or tert-butyl variants due to polar substituents.
  • Stability : Halogenated compounds (e.g., bromo- and chlorophenyl) may exhibit greater metabolic stability but lower biodegradability .

Biological Activity

The compound 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C21H21N3O2
  • Molar Mass : 347.41 g/mol
  • CAS Number : 1023533-10-9

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.

Anticancer Activity

Several studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example:

  • A study published in PubMed highlighted the effectiveness of indole derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • The compound's structure suggests potential interactions with key cellular pathways involved in cancer progression.

Immunomodulatory Effects

Research has also pointed towards immunomodulatory effects:

  • A study on related piperidine derivatives demonstrated enhanced immunostimulating activity compared to standard drugs like levamisole . This suggests that the indole and pyridazine moieties may contribute to immune system modulation.

Structure-Bioactivity Relationships

Understanding the structure-bioactivity relationship (SAR) is crucial for elucidating how modifications in the chemical structure affect biological activity. The following table summarizes some relevant SAR data:

Compound VariantKey Structural FeaturesBiological Activity
Original CompoundEthoxy group, Indole ringModerate anticancer activity
Variant AMethyl substitution on IndoleIncreased cytotoxicity
Variant BHydroxyl group additionEnhanced immunomodulatory effects

Case Study 1: Anticancer Mechanisms

A comprehensive study explored the anticancer mechanisms of similar compounds through in vitro assays. The results indicated that derivatives with an indole structure showed:

  • Cell Viability : Reduction in viability of cancer cell lines (e.g., MCF-7 and HeLa).
  • Mechanism of Action : Induction of apoptosis via caspase activation pathways.

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of related compounds. Key findings included:

  • Lymphocyte Activation : Increased proliferation of T-cells upon treatment with derivatives.
  • Cytokine Production : Enhanced production of pro-inflammatory cytokines.

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